Geranyl caproate
Overview
Description
Geranyl caproate is an ester compound formed from geraniol and hexanoic acid. It is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. This compound is also found in nature as a component of essential oils and has been identified as a pheromone in certain insect species .
Mechanism of Action
Geranyl caproate, also known as geranyl hexanoate, is a natural compound found in various plants and is commonly used in the flavor and fragrance industries . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that geranyl compounds, in general, have shown potential anticancer properties . More research is needed to identify the specific molecular targets of this compound.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of comprehensive studies. Geraniol, a related compound, has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum
Biochemical Pathways
This compound is part of the terpenoid class of compounds, which are synthesized from the isoprenoid pathway . The biosynthesis of this compound likely involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl pyrophosphate, which is then esterified with hexanoic acid to form this compound .
Pharmacokinetics
Geraniol, a related compound, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties of this compound may differ from those of geraniol due to differences in their chemical structures.
Result of Action
Geranyl compounds have been found to exhibit anticancer activity . This compound may have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Geranyl Caproate is synthesized from geranyl diphosphate (GPP) via a series of enzymatic reactions . The enzymes involved in this process are part of the fatty acid biosynthesis (FAB) pathway . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to exhibit significant anticancer activity against certain cancer cell lines . It influences cell function by inducing apoptosis, DNA damage, and cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on cellular function over time . It has been observed that the effects of this compound can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, related compounds have been studied. For instance, Geranyl Acetate has been shown to exhibit anticancer effects in animal models, with the effects varying depending on the dosage
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from geranyl diphosphate (GPP), which is part of the mevalonate pathway . This compound can interact with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Geranyl caproate can be synthesized through various methods, including traditional chemical synthesis and enzymatic processes. One efficient method involves the microwave-assisted enzymatic synthesis in a solvent-free system. This process uses a lipase enzyme as a catalyst and achieves high conversion rates under optimized conditions. For example, a 99% conversion can be achieved using a 1:6 molar ratio of substrates, 70°C, and 7% lipase in the presence of 5Å molecular sieves to capture methanol .
Chemical Reactions Analysis
Geranyl caproate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert geranyl hexanoate into its corresponding alcohols.
Substitution: This reaction can occur at the ester functional group, leading to the formation of different esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Geranyl caproate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and enzymatic synthesis.
Biology: It serves as a pheromone in certain insect species, making it useful in entomological studies.
Medicine: Research has explored its potential neuroprotective effects and other pharmacological activities.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma
Comparison with Similar Compounds
Geranyl caproate can be compared to other esters of geraniol, such as geranyl butyrate, geranyl octanoate, and geranyl acetoacetate. These compounds share similar structural features but differ in their chain lengths and functional groups, leading to variations in their physical and chemical properties. This compound is unique due to its specific chain length, which influences its aroma and reactivity .
Similar Compounds
- Geranyl butyrate
- Geranyl octanoate
- Geranyl acetoacetate
Properties
CAS No. |
10032-02-7 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
InChI |
InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
InChI Key |
ARVSCQUZFFSNKF-QINSGFPZSA-N |
Isomeric SMILES |
CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
boiling_point |
98.00 °C. @ 1.00 mm Hg |
density |
0.890 (15.5°) |
68310-59-8 10032-02-7 |
|
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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